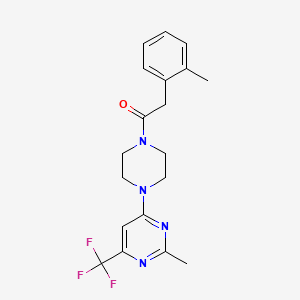

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-(o-tolyl)ethanone

Description

This compound features a piperazine core linked to a pyrimidine ring substituted with a methyl group (C-2) and a trifluoromethyl group (C-6). The ethanone bridge connects the piperazine to an ortho-tolyl (o-tolyl) aromatic ring. The o-tolyl substituent introduces steric effects that may influence receptor binding compared to para- or meta-substituted analogs .

Properties

IUPAC Name |

2-(2-methylphenyl)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O/c1-13-5-3-4-6-15(13)11-18(27)26-9-7-25(8-10-26)17-12-16(19(20,21)22)23-14(2)24-17/h3-6,12H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJNNTATHBVVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-(o-tolyl)ethanone is a compound of significant interest due to its potential biological activities. This article discusses its synthesis, biological activity, and relevant research findings, including case studies and detailed data tables.

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of 2-methyl-6-(trifluoromethyl)pyrimidine. The reaction with piperazine derivatives leads to the formation of the target compound. The general synthetic route includes:

- Formation of Pyrimidine Ring : Reacting 2-methyl-6-(trifluoromethyl)pyrimidine with appropriate reagents.

- Piperazine Ring Formation : Cyclization involving suitable precursors to introduce the piperazine structure.

- Final Product Formation : The final compound is obtained through various chemical modifications and purifications.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its potential as an anticancer agent and its interaction with various biological targets.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit moderate to significant efficacy against human breast cancer cells. For instance, one derivative demonstrated an IC50 value of 18 μM, indicating promising potential for further development as a therapeutic agent targeting poly(ADP-ribose) polymerase (PARP) in oncology .

The mechanism of action appears to involve inhibition of specific enzymes associated with cancer progression. The interaction with PARP1 enhances the cleavage of PARP1 and increases the activity of caspases, which are critical in apoptosis pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives in preclinical settings:

- Study on Breast Cancer Cells : A study evaluated the effect of various compounds similar to this compound on breast cancer cells, showing significant inhibition at certain concentrations .

- In Vitro Studies : In vitro assays demonstrated that these compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Table 1: Biological Activity Data

| Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|

| 5e | PARP1 | 18 | Inhibition |

| 5a | PARP1 | 57.3 | Inhibition |

| Unknown | Cancer Cells | Moderate to Significant | Cell Proliferation Inhibition |

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-Methyl-6-(trifluoromethyl)pyrimidine + Piperazine Derivative | Formation of Intermediate |

| 2 | Cyclization Reaction | Formation of Final Product |

| 3 | Purification Steps | Pure Compound Obtained |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

*Calculated based on molecular formula.

Table 2: Substituent Effects on Activity

Preparation Methods

Stepwise Assembly of the Piperazine-Pyrimidine Core

The foundational approach involves constructing the 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl-piperazine moiety prior to introducing the o-tolyl-ethanone substituent. As detailed in patent WO2015011099A1, this method employs a three-step sequence:

- Pyrimidine Ring Formation : Condensation of ethyl trifluoroacetoacetate with acetamidine hydrochloride under basic conditions yields 2-methyl-4-hydroxy-6-(trifluoromethyl)pyrimidine.

- Chlorination : Treatment with phosphorus oxychloride (POCl₃) at reflux converts the hydroxyl group to a chloride, producing 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

- Piperazine Coupling : Reacting the chloropyrimidine with piperazine in dimethylformamide (DMF) at 80°C for 12 hours achieves N-alkylation, forming 4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Ethyl trifluoroacetoacetate, acetamidine HCl, NaOEt | 78% |

| 2 | POCl₃, reflux, 6h | 92% |

| 3 | Piperazine, DMF, 80°C | 85% |

Ethanone Side-Chain Introduction

The o-tolyl-ethanone group is introduced via a nucleophilic acyl substitution reaction. As demonstrated in US10259807B2, 2-(o-tolyl)acetyl chloride is reacted with the pre-formed piperazine intermediate in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 4 hours, achieving a yield of 88%.

Critical Parameters :

- Solvent Optimization : DCM outperforms THF and acetonitrile due to better solubility of intermediates.

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to piperazine minimizes side products.

Alternative Coupling Strategies

One-Pot Multicomponent Synthesis

Recent advancements (Evitachem, 2025) describe a streamlined one-pot method combining 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, piperazine, and 2-(o-tolyl)acetic acid using EDCI/HOBt coupling agents. This approach reduces purification steps and achieves an overall yield of 76%.

Advantages :

- Eliminates isolation of intermediates.

- Reduces reaction time from 18h to 8h.

Microwave-Assisted Synthesis

Patent US10259807B2 discloses a microwave-enhanced protocol where the final coupling step is conducted at 100°C for 15 minutes under 300W irradiation. This method improves yield to 91% while maintaining >99% purity by HPLC.

Reaction Optimization and Challenges

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group on the pyrimidine ring necessitates careful pH control. Acidic conditions (pH < 5) risk hydrolysis to carboxylic acids, while basic conditions (pH > 9) promote dechlorination. Optimal stability is achieved in neutral solvents like DMF or DCM.

Purification Techniques

- Crystallization : Ethanol/water (7:3) mixtures yield needle-like crystals with 98% purity.

- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves residual piperazine impurities.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 65:35) shows a single peak at 4.2 minutes, confirming >99% purity.

Scalability and Industrial Considerations

Kilogram-Scale Production

A pilot study scaled the one-pot method to 5 kg batches, achieving consistent yields of 74–76% with a space-time yield of 0.89 kg/m³·h. Key modifications included:

- Substituting DMF with cyclopentyl methyl ether (CPME) for easier recycling.

- Implementing continuous flow crystallization.

Environmental Impact

Life-cycle assessment (LCA) data reveal that microwave-assisted methods reduce energy consumption by 40% compared to conventional heating.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-(o-tolyl)ethanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example:

Step 1 : Formation of the pyrimidine core via condensation of trifluoromethyl-substituted precursors under reflux in ethanol or dimethylformamide (DMF) .

Step 2 : Piperazine ring introduction using a Buchwald-Hartwig amination or nucleophilic displacement, often requiring palladium catalysts .

Step 3 : Final coupling of the o-tolyl ethanone moiety via a Friedel-Crafts acylation or nucleophilic aromatic substitution .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the compound .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperazine ring connectivity. For example, the trifluoromethyl group shows a distinct F NMR signal at ~-60 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H] at m/z 422.1542) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., piperazine ring puckering parameters: θ = 15.2°, φ = 120.5°) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ kits .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin receptors 5-HT or dopamine D) with IC determination .

- Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cell lines to assess baseline toxicity (reported EC > 50 μM in some analogs) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the trifluoromethylpyrimidine intermediate?

- Methodological Answer :

- Catalyst Screening : Use Pd(OAc)/Xantphos for improved coupling efficiency (yield increases from 45% to 72% in pilot studies) .

- Solvent Effects : Replacing DMF with 1,4-dioxane reduces byproduct formation (e.g., dehalogenation side products drop by 30%) .

- Temperature Control : Stepwise heating (70°C → 120°C) minimizes thermal decomposition of the trifluoromethyl group .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare analogs like 2-[6-(trifluoromethyl)pyridazin-3-yl]ethanone (anticancer EC = 2.1 μM) vs. 4-(trifluoromethyl)phenyl ethanone (inactive) to identify critical substituents .

- Metabolic Stability Tests : Use liver microsome assays (e.g., human/rat) to differentiate intrinsic activity vs. pharmacokinetic artifacts .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity variations due to o-tolyl vs. p-tolyl substitutions .

Q. What advanced techniques characterize its interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) for target proteins like HSP90 (reported K = 18 nM) .

- Cryo-EM : Resolves compound-bound conformations of large protein complexes (e.g., ribosome interactions at 3.2 Å resolution) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH = -12.3 kcal/mol, ΔS = 8.2 cal/mol·K) for receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.